6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their versatile biological activities. They can bind in the biological system with a variety of enzymes and receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles depend on their specific structure and the presence of functional groups .Scientific Research Applications
Synthesis and Structure Analysis
Synthesis and Crystal Structure Characterization : Pyridazine derivatives, including those similar to the queried compound, have been synthesized and characterized for their biological properties. Studies involve synthesis, NMR, IR, and mass spectral studies, as well as single crystal X-ray diffraction techniques to confirm structures. Density Functional Theory (DFT) calculations were performed to compare theoretical and experimental results, providing insights into the molecular structure and interaction energies within compounds (Sallam et al., 2021).
Biological Activities and Potential Applications
Antidiabetic Drug Development : Research into triazolo-pyridazine-6-yl-substituted piperazines evaluated their potential as antidiabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. These studies highlight the therapeutic potential of similar compounds in treating diabetes by inhibiting enzymes involved in glucose metabolism (Bindu et al., 2019).
Antimicrobial and Antifungal Properties : Various studies have synthesized and evaluated the antimicrobial and antifungal activities of pyridazine derivatives. These compounds, including the one , have shown promise as antibacterial and antifungal agents, offering potential applications in treating infections caused by microorganisms (El-Salam et al., 2013).
Molecular Docking and In Vitro Screening : The synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, has been carried out with subsequent molecular docking screenings towards target proteins. This approach aids in the discovery of compounds with potential antitumor and antimicrobial activities, showcasing the utility of such compounds in drug discovery and development processes (Flefel et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[(2,4-dichlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5S/c18-13-2-1-12(14(19)9-13)10-25-16-4-3-15-21-22-17(24(15)23-16)11-5-7-20-8-6-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYHKVFUBOVSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
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